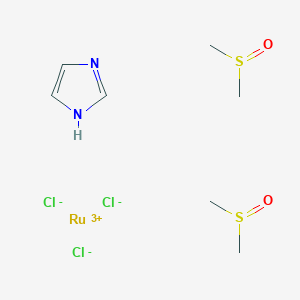

Mer-rucl3(dmso)2Im

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mer-rucl3(dmso)2Im: is a coordination compound with the molecular formula C7H16Cl3N2O2RuS2 and a molecular weight of 431.773 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated to three chloride ions, two dimethyl sulfoxide (DMSO) molecules, and one imidazole ligand. It has a boiling point of 257°C at 760 mmHg and a flash point of 145°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of Mer-rucl3(dmso)2Im typically involves the reaction of ruthenium trichloride with dimethyl sulfoxide and imidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:

RuCl3+2DMSO+Imidazole→this compound

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Mer-rucl3(dmso)2Im can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.

Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where one or more ligands (e.g., chloride, DMSO, or imidazole) are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Ligand exchange can be facilitated by using or under mild conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes.

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated that mer-RuCl3(DMSO)2Im exhibits significant antitumor activity against various solid tumors. In a study involving mouse models with different types of tumors, including Lewis lung carcinoma and B16 melanoma, this compound was compared with other ruthenium complexes. The results indicated that while This compound was less effective than Na[trans-RuCl4(DMSO)Im], it still showed promise in reducing tumor growth and extending survival time in treated mice .

Key Findings:

- Efficacy: Although less potent than some alternatives, it contributes to tumor growth reduction.

- Mechanism: The compound acts as a prodrug that is reduced to active ruthenium(II) species, which are responsible for its biological effects .

Mechanistic Insights

The mechanism of action for This compound involves its reduction to ruthenium(II), which interacts with cellular components leading to apoptosis in cancer cells. This activation-by-reduction hypothesis suggests that the compound can be activated within the biological environment, enhancing its therapeutic potential .

Synthesis and Characterization

The synthesis of This compound involves coordination chemistry techniques that allow for the stable incorporation of DMSO and imidazole ligands. These ligands play crucial roles in solubilizing the compound and enhancing its biological availability.

Synthesis Method:

- Starting Materials: Ruthenium(III) chloride is reacted with DMSO and imidazole under controlled conditions.

- Characterization Techniques: The synthesized complex is characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm the coordination environment and stability of the complex .

Comparative Analysis of Ruthenium Complexes

To better understand the applications of This compound , it is beneficial to compare it with other related ruthenium complexes known for their anticancer properties.

| Compound | Structure Type | Antitumor Activity | Solubility | Mechanism of Action |

|---|---|---|---|---|

| This compound | Ruthenium(III) | Moderate | Poor | Reduction to Ru(II), apoptosis induction |

| Na[trans-RuCl4(DMSO)Im] | Ruthenium(III) | High | Good | Prodrug activation, reduced metastasis |

| KP1019 (trans-RuCl4(Ind)2) | Ruthenium(III) | High | Excellent | Fast binding to serum proteins, apoptosis |

Case Studies

Several studies have documented the effects of This compound on solid tumors. For instance, Sava et al. reported that this compound significantly reduced lung metastases in treated mice compared to untreated controls. The study highlighted its potential as a therapeutic agent against metastasizing tumors .

Mécanisme D'action

The mechanism by which Mer-rucl3(dmso)2Im exerts its effects involves its interaction with biological macromolecules such as DNA and proteins. The ruthenium center can form coordination bonds with these molecules, leading to structural changes and functional inhibition . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity, as it can generate reactive oxygen species (ROS) that induce cellular damage.

Comparaison Avec Des Composés Similaires

- Tris(2,2’-bipyridine)ruthenium(II) chloride

- Ruthenium(III) chloride

- Ruthenium(II) tris(acetylacetonate)

Comparison:

Mer-rucl3(dmso)2Im is unique due to its specific coordination environment, which includes both DMSO and imidazole ligands. This unique structure imparts distinct catalytic and biological properties compared to other ruthenium complexes. For example, Tris(2,2’-bipyridine)ruthenium(II) chloride is primarily used in photochemical applications , while Ruthenium(III) chloride is a common precursor in various synthetic reactions . Ruthenium(II) tris(acetylacetonate) is known for its use in catalysis but lacks the specific biological activity observed in this compound.

Propriétés

Numéro CAS |

141624-71-7 |

|---|---|

Formule moléculaire |

C7H16Cl3N2O2RuS2 |

Poids moléculaire |

431.8 g/mol |

Nom IUPAC |

1H-imidazole;methylsulfinylmethane;ruthenium(3+);trichloride |

InChI |

InChI=1S/C3H4N2.2C2H6OS.3ClH.Ru/c1-2-5-3-4-1;2*1-4(2)3;;;;/h1-3H,(H,4,5);2*1-2H3;3*1H;/q;;;;;;+3/p-3 |

Clé InChI |

UWISOYRVSMYUPP-UHFFFAOYSA-K |

SMILES |

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |

SMILES canonique |

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |

Synonymes |

mer-RuCl3(DMSO)2Im trichlorobis(dimethylsulfoxide)imidazoleruthenium(III) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.